N-[(2-bromo-4-fluorophenyl)methyl]-N,3-dimethyl-1,2-oxazole-5-carboxamide
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Overview
Description
N-[(2-bromo-4-fluorophenyl)methyl]-N,3-dimethyl-1,2-oxazole-5-carboxamide is a synthetic organic compound that features a unique combination of bromine, fluorine, and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromo-4-fluorophenyl)methyl]-N,3-dimethyl-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination and fluorination of a benzyl derivative, followed by the formation of the oxazole ring and subsequent carboxamide formation. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromo-4-fluorophenyl)methyl]-N,3-dimethyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The oxazole ring can be subjected to oxidation or reduction under specific conditions, altering its electronic properties.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-[(2-bromo-4-fluorophenyl)methyl]-N,3-dimethyl-1,2-oxazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the exploration of new chemical space.
Mechanism of Action
The mechanism of action of N-[(2-bromo-4-fluorophenyl)methyl]-N,3-dimethyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity, while the oxazole ring can modulate the compound’s electronic properties. These interactions can lead to the inhibition or activation of biological pathways, resulting in various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-bromo-4-fluorophenyl)methyl]-N,3-dimethyl-1,2-oxazole-5-carboxamide
- 2-bromo-4-fluorophenyl derivatives
- Oxazole-based carboxamides
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-[(2-bromo-4-fluorophenyl)methyl]-N,3-dimethyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrFN2O2/c1-8-5-12(19-16-8)13(18)17(2)7-9-3-4-10(15)6-11(9)14/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYYFEHXEKJSDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(C)CC2=C(C=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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